molecular formula C7H15NO B13333352 ((2S,3S)-3-Methylpiperidin-2-yl)methanol

((2S,3S)-3-Methylpiperidin-2-yl)methanol

Cat. No.: B13333352
M. Wt: 129.20 g/mol
InChI Key: SHIBACMNDDHGAQ-NKWVEPMBSA-N
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Description

((2S,3S)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a hydroxymethyl group at position 2 and a methyl group at position 2. The stereochemistry at C2 and C3 (both S-configuration) confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,3S)-3-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

SHIBACMNDDHGAQ-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCCN[C@@H]1CO

Canonical SMILES

CC1CCCNC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of ((2S,3S)-3-Methylpiperidin-2-yl)methanol often involves optimizing the above synthetic routes for large-scale operations. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((2S,3S)-3-Methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for creating enantiomerically pure compounds, which are important in asymmetric synthesis .

Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in various therapeutic applications, including as inhibitors of specific enzymes or receptors .

Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of ((2S,3S)-3-Methylpiperidin-2-yl)methanol depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Structural and Stereochemical Variations

[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol
  • Molecular Formula: C₈H₁₇NO₃S
  • Key Features : Addition of a methanesulfonyl group at the piperidine nitrogen.
  • Impact : The sulfonyl group enhances electrophilicity and may improve binding affinity in enzyme inhibition studies. Its presence also increases molecular weight (215.3 g/mol) and alters solubility compared to the parent compound .
[3-(Pyridin-2-yl)piperidin-3-yl]methanol
  • Molecular Formula : C₁₁H₁₆N₂O
  • Key Features : Pyridine ring fused to piperidine at position 3.
  • This scaffold is prevalent in drug discovery (e.g., kinase inhibitors) due to enhanced metabolic stability compared to saturated rings .
(S)-(1-Methylpiperidin-2-yl)methanol
  • Molecular Formula: C₇H₁₅NO
  • Key Features : Methyl group at position 1 instead of 3.
  • This may affect substrate recognition in asymmetric catalysis .
[(2S,3S)-3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
  • Molecular Formula: C₂₃H₂₃NO
  • Key Features : Aziridine (three-membered ring) with a bulky trityl group.
  • Impact : The strained aziridine ring increases reactivity in ring-opening reactions, while the trityl group imposes steric constraints, limiting accessibility to the hydroxymethyl group .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Stereochemistry Applications
((2S,3S)-3-Methylpiperidin-2-yl)methanol C₇H₁₅NO 129.20 3-Me, 2-CH₂OH Piperidine (2S,3S) Chiral synthon, pharmaceutical intermediate
[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol C₈H₁₇NO₃S 215.30 1-SO₂Me, 3-Me, 2-CH₂OH Piperidine (2S,3S) Enzyme inhibitor candidate
[3-(Pyridin-2-yl)piperidin-3-yl]methanol C₁₁H₁₆N₂O 192.30 Pyridin-2-yl at C3 Piperidine-pyridine hybrid N/A Kinase inhibitor scaffold
(S)-(1-Methylpiperidin-2-yl)methanol C₇H₁₅NO 129.20 1-Me, 2-CH₂OH Piperidine (S) Asymmetric catalysis
[(2S,3S)-3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol C₂₃H₂₃NO 329.43 Trityl at N, 3-Me Aziridine (2S,3S) Reactive intermediate

Functional Group and Reactivity Analysis

  • Hydroxymethyl Group : Present in all compounds, enabling hydrogen bonding and participation in esterification or oxidation reactions.
  • Methyl Group Position: In ((2S,3S)-3-Methylpiperidin-2-yl)methanol, the 3-Me group creates a stereochemical environment distinct from 1-Me analogs, affecting conformational stability .
  • Ring Size : Piperidine derivatives (six-membered rings) exhibit greater flexibility and lower ring strain than aziridines, influencing their metabolic stability and synthetic utility .

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